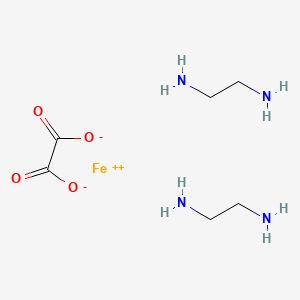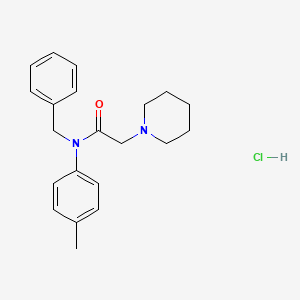![molecular formula C16H11BrN2O B14170055 1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol CAS No. 7150-24-5](/img/structure/B14170055.png)
1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromophenyl)azo]naphthalene-2-ol is an azo compound characterized by the presence of an azo group (-N=N-) linking a 4-bromophenyl group to a naphthalene-2-ol moiety. Azo compounds are widely recognized for their vibrant colors and are extensively used in dyeing processes. This particular compound is notable for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)azo]naphthalene-2-ol typically involves a diazonium coupling reaction. The process begins with the formation of a diazonium salt from 4-bromoaniline. This is achieved by treating 4-bromoaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium ion. The diazonium ion is then coupled with naphthalene-2-ol in an alkaline medium to yield the target azo compound .
Industrial Production Methods: In industrial settings, the production of azo compounds like 1-[(4-Bromophenyl)azo]naphthalene-2-ol is scaled up using similar diazonium coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Bromophenyl)azo]naphthalene-2-ol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are commonly used under controlled conditions.
Reduction: Sodium dithionite (Na2S2O4) or catalytic hydrogenation are typical methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Reduction: Produces corresponding amines.
Oxidation: Forms quinone derivatives.
Substitution: Yields various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromophenyl)azo]naphthalene-2-ol finds applications in several scientific domains:
Wirkmechanismus
The mechanism of action of 1-[(4-Bromophenyl)azo]naphthalene-2-ol involves its interaction with molecular targets through the azo group. The azo linkage can undergo cleavage under certain conditions, releasing reactive intermediates that interact with biological molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 1-[(4-Iodophenyl)azo]naphthalene-2-ol
- 1-[(4-Chlorophenyl)azo]naphthalene-2-ol
- 1-[(4-Fluorophenyl)azo]naphthalene-2-ol
- 1-[(4-Nitrophenyl)azo]naphthalene-2-ol
Comparison: 1-[(4-Bromophenyl)azo]naphthalene-2-ol is unique due to the presence of the bromine atom, which influences its reactivity and interaction with other molecules. Compared to its analogs with different halogens or substituents, the bromine atom provides distinct electronic and steric effects, making it suitable for specific applications in dyeing and chemical synthesis .
Eigenschaften
CAS-Nummer |
7150-24-5 |
|---|---|
Molekularformel |
C16H11BrN2O |
Molekulargewicht |
327.17 g/mol |
IUPAC-Name |
1-[(4-bromophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H11BrN2O/c17-12-6-8-13(9-7-12)18-19-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,20H |
InChI-Schlüssel |
RIOZOASPCSFDHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)

![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)




![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)


![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14170036.png)



